molecular formula C16H17NO2S B6574850 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide CAS No. 1207059-04-8

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide

Cat. No.: B6574850
CAS No.: 1207059-04-8
M. Wt: 287.4 g/mol
InChI Key: YAKQEFMMLDDAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is an acetamide derivative featuring a phenoxy group at the α-carbon position and a cyclopropane ring fused to a thiophen-2-yl moiety at the amide nitrogen.

Properties

IUPAC Name

2-phenoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(11-19-13-5-2-1-3-6-13)17-12-16(8-9-16)14-7-4-10-20-14/h1-7,10H,8-9,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQEFMMLDDAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, including the formation of the cyclopropyl moiety, the introduction of the thiophene ring, and the attachment of the phenoxy group. Common synthetic routes may involve:

    Cyclopropyl Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene boronic acids react with halogenated intermediates.

    Phenoxy Group Attachment: The phenoxy group can be introduced through nucleophilic substitution reactions, where phenol reacts with suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in π-π interactions with aromatic residues, while the thiophene ring can participate in electron-donating or withdrawing interactions. The cyclopropyl moiety can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features are highlighted through comparison with acetamide derivatives from diverse applications:

Table 1: Structural Comparison of Key Acetamide Derivatives
Compound Name R1 (α-Carbon) R2 (Amide Nitrogen) Key Features Applications References
Target Compound Phenoxy [1-(Thiophen-2-yl)cyclopropyl]methyl Cyclopropyl rigidity, thiophene Not reported
Thenylchlor 3-Methoxy-2-thienyl 2,6-Dimethylphenyl Chloro, thienyl substituent Herbicide
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl 1,3-Thiazol-2-yl Dichlorophenyl, thiazole Structural studies
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Substituted phenoxy 2-Bromocyclohexyl Bromocyclohexyl, phenoxy Anti-inflammatory
2-{1-[(4-Methylphenyl)methyl]-1H-pyrrol-2-yl}-2-oxo-N-[(thiophen-2-yl)methyl]acetamide 1-[(4-Methylphenyl)methyl]-1H-pyrrol-2-yl (Thiophen-2-yl)methyl Pyrrole, thiophene Not reported

Key Observations :

  • Cyclopropyl vs.
  • Aromatic Substituents: The phenoxy group is shared with anti-inflammatory acetamides (), while thiophene/thiazole rings () contribute to π-π stacking or coordination with metal ions.
  • Chlorine vs. Methoxy Groups: Chlorinated analogs () are associated with agrochemical activity, whereas methoxy or phenoxy groups correlate with pharmacological applications .

Pharmacological and Agrochemical Relevance

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Melting Points : The dichlorophenyl-thiazole analog () melts at 489–491 K, reflecting strong intermolecular forces (N–H⋯N hydrogen bonds) .
  • Solubility : Thiophene-containing compounds () may exhibit moderate lipophilicity, enhancing membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.